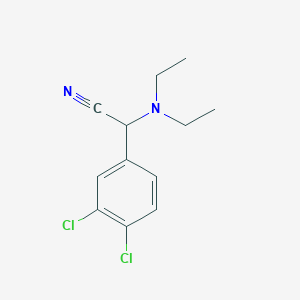

2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile

Description

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-2-(diethylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2/c1-3-16(4-2)12(8-15)9-5-6-10(13)11(14)7-9/h5-7,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCIABZIYBOSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C#N)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with diethylamine and a cyanide source. The reaction conditions often include:

- Solvent: Common solvents include ethanol or methanol.

- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

- Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile is C13H15Cl2N. The presence of the dichlorophenyl group is crucial for its biological activity, as it influences the compound's lipophilicity and ability to penetrate biological membranes.

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

- Case Study : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed IC50 values indicating significant cytotoxicity, suggesting potential for further development as anticancer agents.

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | HDAC Inhibition |

| Compound B | HeLa | 20 | Topoisomerase II Inhibition |

| Compound C | A549 | 25 | Telomerase Inhibition |

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest that derivatives exhibit significant inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus.

- Data Table: Antimicrobial Activity

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound D | E. coli | 32 |

| Compound E | S. aureus | 16 |

| Compound F | C. albicans | 64 |

Synthesis and Development

The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of functional groups critical for its biological activity. Research into optimizing these synthetic routes is ongoing to improve yield and purity.

Synthetic Route Overview:

- Starting Materials : Appropriate precursors containing dichlorophenyl and diethylamine groups.

- Reactions : Common reactions include nucleophilic substitutions and coupling reactions.

- Purification : Techniques such as recrystallization or chromatography are used to purify the final product.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to Receptors: The compound may interact with specific receptors in biological systems, leading to a physiological response.

Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters of 2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile with similar compounds:

*Inferred formula based on structural analogs.

Key Comparisons

Positional Isomerism (3,4- vs. 2,4- or 3,5-Dichloro Substitution)

- Biological Implications : In compound 30 (), the 3,4-dichlorophenyl group combined with a 4-hydroxyphenyl acrylonitrile moiety conferred estrogenic activity, highlighting the role of substitution patterns in bioactivity .

Amino Group Variations

- Diethylamino vs. Piperidinyl: The diethylamino group (linear, flexible) may enhance lipophilicity and membrane permeability compared to the rigid piperidinyl ring, which could sterically hinder interactions in biological systems .

- Amino vs. Dialkylamino: The hydrochloride salt of the amino analog () is more polar, likely reducing bioavailability compared to dialkylamino derivatives .

Functional Group Additions

- Acrylonitrile Derivatives : Compound 30 () demonstrates that introducing a hydroxylphenyl group to the acrylonitrile scaffold can confer estrogenic properties, suggesting that functional group additions significantly modulate biological activity .

Biological Activity

2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a diethylamino moiety, which are known to influence its pharmacological properties. The presence of the electron-withdrawing chlorine atoms enhances the compound's lipophilicity and may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Some studies have demonstrated that compounds with similar structures possess significant antibacterial properties. For instance, derivatives of diarylpentanoids have shown activity against various Gram-positive and Gram-negative bacteria . The structural features of these compounds often correlate with their potency.

- Antitumor Effects : Compounds related to this compound have been investigated for their anticancer potential. The diarylpentanoid scaffold, to which this compound belongs, has been highlighted for its ability to inhibit tumor cell proliferation in vitro .

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation. This inhibition can lead to increased susceptibility of bacteria to antibiotics .

- Modulation of Cellular Signaling Pathways : Some studies suggest that diarylpentanoids can influence signaling pathways associated with inflammation and apoptosis, potentially providing therapeutic effects in inflammatory diseases and cancer .

Antibacterial Activity

A study examining various diarylpentanoid derivatives found that certain substitutions on the phenyl ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. In particular, compounds with a C5 acyclic bridge showed improved efficacy compared to those with other structural features .

| Compound | Activity Against S. aureus (mm) | Activity Against E. coli (mm) |

|---|---|---|

| 1 | 15 | 10 |

| 2 | 20 | 12 |

| 3 | 18 | 14 |

Antitumor Activity

In vitro studies on structurally similar compounds indicate that they can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, a derivative showed a dose-dependent increase in cell death in MCF-7 breast cancer cells, suggesting potential for development as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-Dichlorophenyl)-2-(diethylamino)acetonitrile, and how can reaction efficiency be validated?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 2-(diethylamino)-2-phenylacetic acid) are synthesized through multi-step protocols involving amine alkylation and nitrile formation . Reaction efficiency should be validated using high-performance liquid chromatography (HPLC) to monitor intermediate purity and kinetic studies to optimize temperature/pH conditions .

Q. Which spectroscopic techniques are optimal for characterizing the diethylamino and dichlorophenyl groups in this compound?

- NMR : H and C NMR can resolve the diethylamino group’s splitting patterns (e.g., triplet for –CH– groups) and aromatic protons from the dichlorophenyl moiety .

- IR : Stretching frequencies for C≡N (~2250 cm) and C–Cl (~550–850 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS verifies molecular ion peaks and isotopic patterns from chlorine atoms .

Q. What purification techniques are most effective for isolating this compound from byproducts with similar polarity?

Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) separates nitrile-containing products. Recrystallization using acetonitrile or dichloromethane/hexane mixtures improves purity . Advanced membrane separation technologies may also reduce polar impurities .

Q. How to assess the compound’s stability under various storage conditions?

Accelerated stability studies under controlled humidity (40–75%) and temperature (4°C, 25°C, 40°C) over 1–6 months, analyzed via HPLC, identify degradation pathways (e.g., hydrolysis of the nitrile group) . Argon-sealed vials and desiccants are recommended for long-term storage .

Q. What are the critical considerations in selecting deuterated solvents for NMR studies of this compound?

Deuterated acetonitrile (CDCN) or dimethyl sulfoxide (DMSO-d) are ideal due to compatibility with nitrile groups and minimal signal interference. Ensure deuterium atom% ≥ 98 to avoid residual proton peaks .

Advanced Research Questions

Q. How can computational chemistry methods be integrated into the design of novel derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO/LUMO energies) to guide substituent modifications. Reaction path searches using software like GRRM or Gaussian optimize transition states and activation energies . Machine learning models trained on PubChem data can prioritize derivatives with desired bioactivity .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in the synthesis of halogenated acetonitrile derivatives?

Systematic factorial design (e.g., 2 designs) tests variables (temperature, catalyst loading) to identify interactions causing discrepancies . Isotopic labeling (e.g., C-acetonitrile) tracks unexpected side reactions, while in situ FTIR monitors intermediate formation .

Q. How does the electronic environment of the dichlorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing Cl substituents increase the electrophilicity of the adjacent carbon, enhancing SN2 reactivity. Hammett σ constants (σ = 0.37, σ = 0.23) quantify this effect, validated by kinetic studies comparing mono- and di-chlorinated analogs .

Q. What multivariate analysis approaches are suitable for optimizing reaction conditions in complex multi-step syntheses involving this compound?

Response surface methodology (RSM) with central composite designs optimizes yield and purity by modeling interactions between variables (e.g., solvent polarity, stoichiometry). Artificial neural networks (ANNs) further refine non-linear relationships .

Q. What mechanistic insights can be gained from isotopic labeling studies of the acetonitrile moiety in this compound?

N-labeled acetonitrile or deuterated analogs (e.g., CDCN) elucidate reaction pathways via isotope effects on kinetic parameters. For example, > 1 indicates a primary kinetic isotope effect in rate-limiting proton transfer steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.